

4-Chlorophthalazine-1-carbonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Chlorophthalazine-1-carbonitrile

Cat. No.: B12921212

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and characterization of **4-Chlorophthalazine-1-carbonitrile**. Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The introduction of a chlorosubstituent and a carbonitrile group to the phthalazine scaffold presents a unique substitution pattern that is of interest for the development of novel therapeutic agents.

This document outlines the key physical properties of **4-Chlorophthalazine-1-carbonitrile**, details the experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this and other novel chemical entities.

Core Physical Properties

The quantitative physical properties of **4-Chlorophthalazine-1-carbonitrile** are summarized in the table below. As this is a potentially novel compound, experimental data is not readily available in the literature. The table serves as a template for data to be populated upon experimental determination.

Physical Property	Value
Molecular Formula	C ₉ H ₄ ClN ₃
Molecular Weight	189.61 g/mol
Melting Point	To be determined
Boiling Point	To be determined
Solubility	To be determined
Appearance	To be determined

Proposed Synthesis

A plausible synthetic route to **4-Chlorophthalazine-1-carbonitrile** can be conceptualized based on established phthalazine chemistry. A potential starting material is phthalazin-1(2H)-one, which can be chlorinated and subsequently cyanated to yield the target compound. The final product would require purification, typically by recrystallization or column chromatography, and its structure confirmed through spectroscopic methods.

Experimental Protocols

Detailed methodologies for the determination of the key physical and structural properties of **4-Chlorophthalazine-1-carbonitrile** are provided below.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **4-Chlorophthalazine-1-carbonitrile** is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- For a pure compound, the melting range should be narrow (typically 0.5-2°C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ^1H and ^{13}C NMR spectra should be acquired.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- High-quality 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pipette
- Vortex mixer

Procedure for ^1H and ^{13}C NMR:

- Accurately weigh 5-10 mg of **4-Chlorophthalazine-1-carbonitrile** for ^1H NMR or 20-50 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.^{[4][5]}
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Using a pipette, transfer the solution into an NMR tube.
- Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
- Lock and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Process the resulting Free Induction Decay (FID) with a Fourier transform and phase correct the spectrum.
- Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Analyze the chemical shifts in the ^{13}C NMR spectrum to identify all unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Apparatus:

- Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
- Sample vials
- Solvent for sample dissolution (if using ESI)

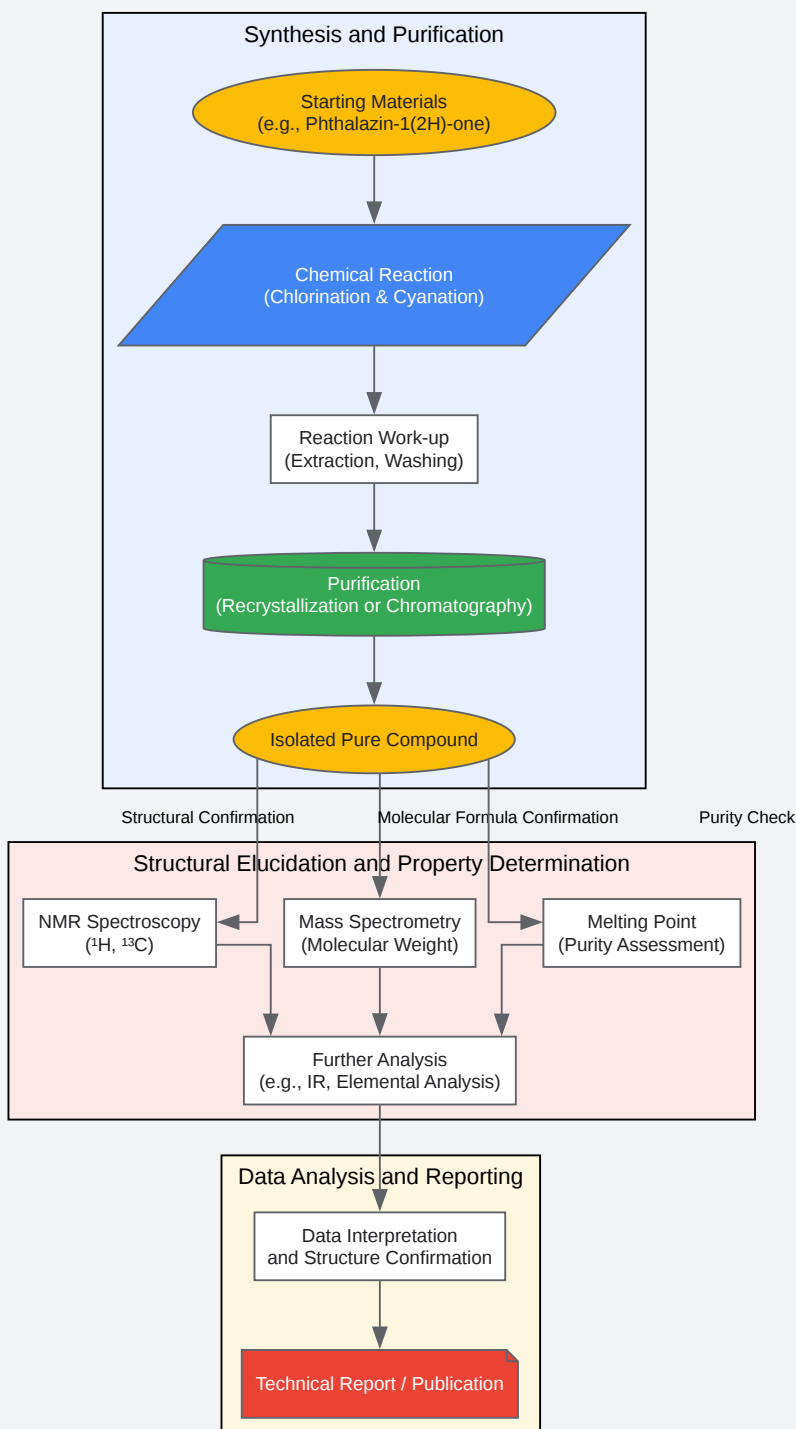
Procedure for EI-MS:

- A small amount of the solid or a concentrated solution of **4-Chlorophthalazine-1-carbonitrile** is introduced into the ion source.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[6][7]
- The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.
- The peak with the highest m/z value typically corresponds to the molecular ion (M^+), which provides the molecular weight of the compound.

Workflow and Visualization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity such as **4-Chlorophthalazine-1-carbonitrile**. This process is fundamental in chemical research and drug discovery.

Workflow for Synthesis and Characterization of a Novel Chemical Compound

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Caption: Synthesis and Characterization Workflow.

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